

gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-2,3-dimethyloctane

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Compound of Interest

Compound Name: 5-Ethyl-2,3-dimethyloctane

Cat. No.: B14537404

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Application Note: GC-MS Analysis of 5-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of the branched alkane **5-Ethyl-2,3-dimethyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for the identification and purity assessment of this compound in various matrices, which is of significant interest in chemical synthesis, fuel analysis, and as a potential biomarker or metabolic byproduct in drug development research. The protocol outlines sample preparation, instrument parameters, and data analysis, and includes representative data to guide researchers.

Introduction

5-Ethyl-2,3-dimethyloctane is a saturated branched-chain hydrocarbon with the molecular formula $C_{12}H_{26}$. Accurate and reliable analytical methods are essential for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like branched alkanes. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection

of mass spectrometry, allowing for the confident identification and quantification of individual isomers even in complex mixtures.[1]

In mass spectrometry, branched alkanes exhibit characteristic fragmentation patterns. Electron Ionization (EI) often leads to the cleavage at branching points, resulting in the formation of stable carbocations.[1][2] This preferential fragmentation can make the molecular ion peak less abundant or even absent.[2] Therefore, understanding these fragmentation pathways is key to structural elucidation.

Experimental Protocols

Sample Preparation

For analysis, **5-Ethyl-2,3-dimethyloctane** should be dissolved in a volatile organic solvent such as hexane or pentane to a concentration of approximately 100 µg/mL. If the analyte is present in a complex matrix, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be necessary.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis. Instrument conditions may be optimized to suit specific equipment.

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Parameters:

Parameter	Value
Column	HP-5MS or equivalent (5%-Phenyl)-methylpolysiloxane
30 m x 0.25 mm I.D., 0.25 µm film thickness	
Carrier Gas	Helium, constant flow at 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1
Oven Program	Initial temperature 50 °C, hold for 2 min
Ramp to 250 °C at 10 °C/min	
Hold at 250 °C for 5 min	

Mass Spectrometer Parameters:

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Scan Range	m/z 40-300
Solvent Delay	3 min

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be constructed using standard solutions of **5-Ethyl-2,3-dimethyloctane** at varying concentrations. The peak area of a characteristic

quantifier ion is plotted against the concentration.

Table 1: Hypothetical Calibration Data for **5-Ethyl-2,3-dimethyloctane**

Concentration (µg/mL)	Peak Area (Quantifier Ion)
1	15,234
5	78,956
10	155,487
25	380,123
50	765,987
100	1,520,456

Qualitative Data: Mass Spectrum and Retention Index

Due to the limited availability of a public mass spectrum for **5-Ethyl-2,3-dimethyloctane**, a predicted fragmentation pattern and an estimated retention index are provided based on the analysis of similar branched alkanes. The molecular weight of **5-Ethyl-2,3-dimethyloctane** is 170.33 g/mol .[\[3\]](#)

Predicted Mass Fragmentation:

The mass spectrum of **5-Ethyl-2,3-dimethyloctane** is expected to be dominated by fragments resulting from cleavage at the branched points. The molecular ion peak at m/z 170 is likely to be of very low abundance or absent.[\[2\]](#)

Table 2: Predicted Characteristic Mass Fragments for **5-Ethyl-2,3-dimethyloctane**

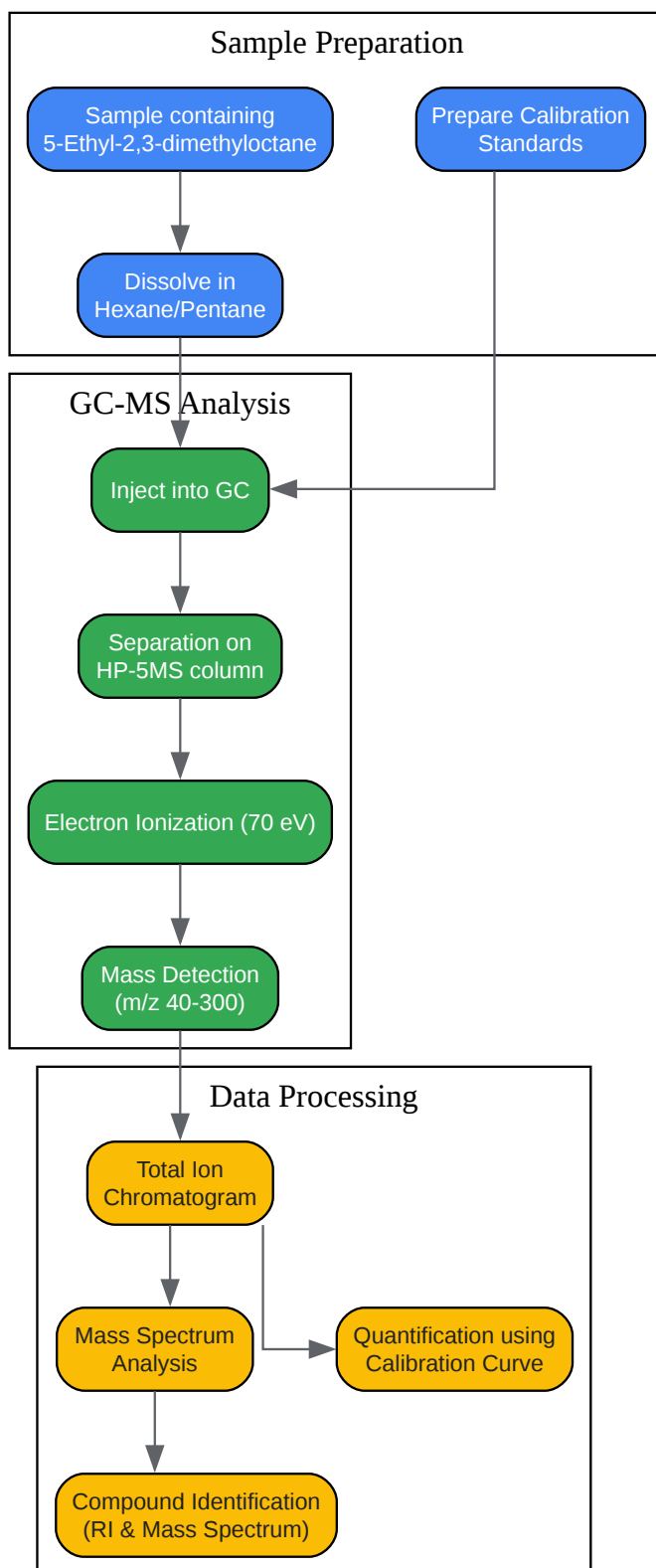
m/z	Predicted Fragment Ion	Relative Abundance
43	$[C_3H_7]^+$	High
57	$[C_4H_9]^+$	High
71	$[C_5H_{11}]^+$	Medium
85	$[C_6H_{13}]^+$	Medium
113	$[M - C_4H_9]^+$	Low
127	$[M - C_3H_7]^+$	Low
141	$[M - C_2H_5]^+$	Very Low

Retention Index:

The retention index (RI) is a valuable tool for the identification of compounds in GC, as it is more reproducible than retention time alone. It is calculated based on the retention times of n-alkanes. For a C12 branched alkane like **5-Ethyl-2,3-dimethyloctane**, the retention index on a non-polar column (like DB-5 or HP-5MS) would be expected to be between that of n-undecane (RI = 1100) and n-dodecane (RI = 1200). The branching generally lowers the boiling point and thus the retention time and index compared to the corresponding n-alkane. A plausible estimated retention index would be in the range of 1150-1180.

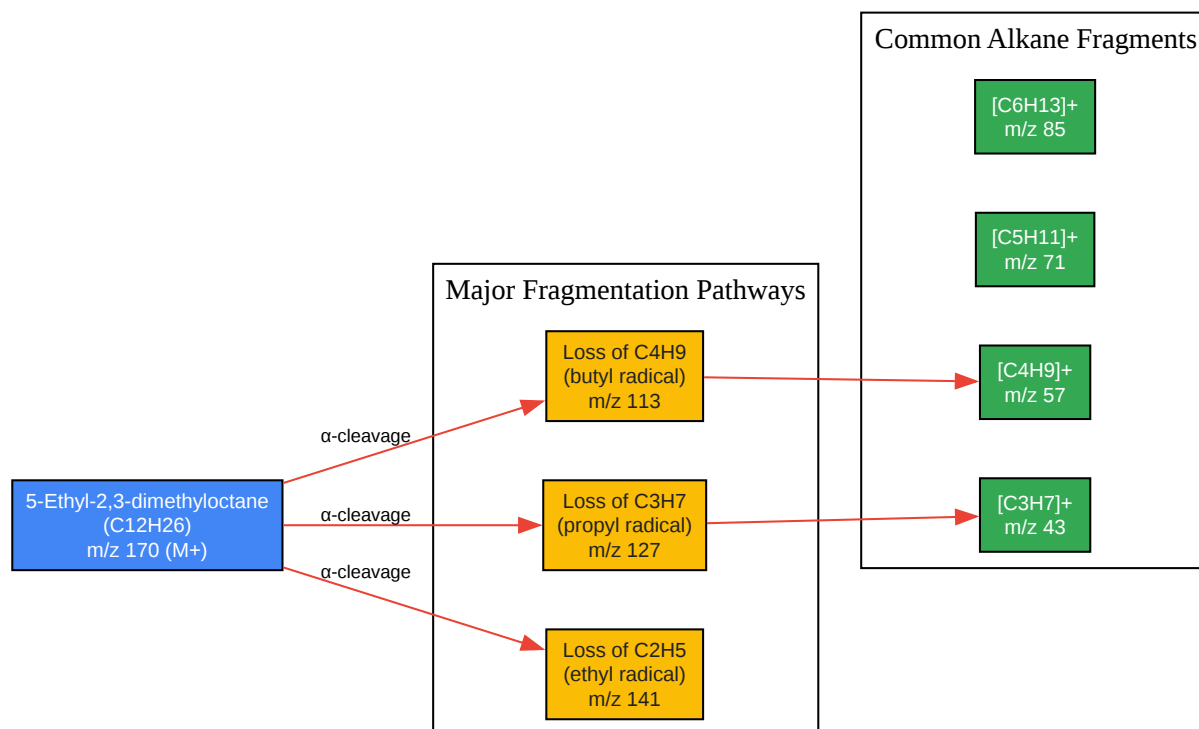
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the GC-MS analysis and the fragmentation pathway of **5-Ethyl-2,3-dimethyloctane**.



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GC-MS Experimental Workflow



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Predicted Fragmentation of **5-Ethyl-2,3-dimethyloctane**

Conclusion

This application note provides a robust and reliable method for the GC-MS analysis of **5-Ethyl-2,3-dimethyloctane**. The detailed protocol for instrumentation and the representative data will aid researchers, scientists, and drug development professionals in the accurate identification and quantification of this branched alkane. The provided workflow and fragmentation diagrams offer a clear visual guide to the experimental process and the underlying mass spectrometric principles.

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